molecular formula C19H21FN2O3S2 B11199882 5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide

Cat. No.: B11199882
M. Wt: 408.5 g/mol
InChI Key: DUYUPLXLFXSBMQ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a tetrahydrothieno[3,2-c]pyridine ring system.
    • Attached to this ring, we have a cyclobutanecarbonyl group and an N-(5-fluoro-2-methylphenyl)-sulfonamide moiety.
  • It’s worth noting that this compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods may involve modifications of existing synthetic strategies or custom approaches developed by research teams.
  • Chemical Reactions Analysis

    • Reactions this compound might undergo include:

        Oxidation: Oxidative transformations of the cyclobutanecarbonyl group or the sulfonamide.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction).

        Substitution: Nucleophilic substitution at various positions.

    • Common reagents and conditions would depend on the specific reaction. For example:

        Oxidation: Oxidants like potassium permanganate, chromic acid, or peracids.

        Reduction: Hydrogenation with a metal catalyst (e.g., palladium on carbon).

        Substitution: Sodium azide, alkyl halides, or other nucleophiles.

    • Major products would vary based on the reaction type and regioselectivity.
  • Scientific Research Applications

    • This compound’s potential applications span various fields:

        Medicine: Investigate its pharmacological properties, potential as a drug candidate, or interactions with biological targets.

        Chemistry: Explore its reactivity, stability, and synthetic utility.

        Industry: Assess its use in materials science or catalysis.

        Biology: Investigate its impact on cellular processes.

        Environmental Science: Assess its fate and behavior in the environment.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects.
    • Molecular targets and pathways involved would require experimental studies.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare it to related structures:
      • Look for other tetrahydrothieno[3,2-c]pyridine derivatives.
      • Consider compounds with similar functional groups (e.g., sulfonamides, carbonyls).
      • Highlight its uniqueness based on its specific combination of features.

    Properties

    Molecular Formula

    C19H21FN2O3S2

    Molecular Weight

    408.5 g/mol

    IUPAC Name

    5-(cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

    InChI

    InChI=1S/C19H21FN2O3S2/c1-12-5-6-15(20)10-16(12)21-27(24,25)18-9-14-11-22(8-7-17(14)26-18)19(23)13-3-2-4-13/h5-6,9-10,13,21H,2-4,7-8,11H2,1H3

    InChI Key

    DUYUPLXLFXSBMQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC3=C(S2)CCN(C3)C(=O)C4CCC4

    Origin of Product

    United States

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